molecular formula C14H24O B8270596 8E,10Z-Tetradecadienal CAS No. 247167-79-9

8E,10Z-Tetradecadienal

Cat. No.: B8270596
CAS No.: 247167-79-9
M. Wt: 208.34 g/mol
InChI Key: NFBOSIATGBWEHX-SCFJQAPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8E,10Z-Tetradecadienal typically involves the use of specific starting materials and reagents to achieve the desired double bond configuration. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are employed to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8E,10Z-Tetradecadienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: NaBH₄ in methanol or ethanol; LiAlH₄ in ether.

    Substitution: Halogens (Cl₂, Br₂) in inert solvents like carbon tetrachloride (CCl₄).

Major Products:

    Oxidation: Tetradeca-8,10-dienoic acid.

    Reduction: Tetradeca-8,10-dienol.

    Substitution: Halogenated tetradeca-8,10-dienal derivatives.

Properties

CAS No.

247167-79-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(8E,10Z)-tetradeca-8,10-dienal

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-7,14H,2-3,8-13H2,1H3/b5-4-,7-6+

InChI Key

NFBOSIATGBWEHX-SCFJQAPRSA-N

Isomeric SMILES

CCC/C=C\C=C\CCCCCCC=O

SMILES

CCCC=CC=CCCCCCCC=O

Canonical SMILES

CCCC=CC=CCCCCCCC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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